molecular formula C9H17NOS B1677398 Molinate CAS No. 2212-67-1

Molinate

Cat. No.: B1677398
CAS No.: 2212-67-1
M. Wt: 187.3 g/mol
InChI Key: DEDOPGXGGQYYMW-UHFFFAOYSA-N
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Description

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a thiocarbamate herbicide widely used in rice cultivation for pre-emergent grass weed control. Its environmental persistence and metabolic reactivity have raised concerns, particularly due to toxic metabolites formed via sulfoxidation (this compound sulfoxide and sulfone) . While low-dose metabolism favors detoxification via hydroxylation, high doses prioritize sulfoxidation, generating reactive intermediates implicated in organ toxicity (e.g., testicular damage in rats) .

Preparation Methods

Chemical Synthesis of Molinate

Core Reaction Mechanisms

This compound’s structure comprises a seven-membered azepane ring linked to an ethylthio carbonyl group. The synthesis typically involves the reaction of azepane (hexamethyleneimine) with ethyl chlorothioformate (ClCOSEt) under basic conditions. This nucleophilic acyl substitution replaces the chloride with the azepane’s amine group, forming the thiocarbamate bond:

$$
\text{Azepane} + \text{ClCOSEt} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Alternative routes include the use of carbon disulfide (CS₂) and ethyl iodide (C₂H₅I) to form a dithiocarbamate intermediate, which undergoes alkylation. This method, however, is less favored due to lower yields and byproduct formation.

Industrial-Scale Production

Industrial synthesis, as historically employed by Stauffer Chemical (now Zeneca), prioritizes cost efficiency and scalability. Key steps include:

  • Azepane Preparation : Cyclization of ε-caprolactam via catalytic hydrogenation.
  • Thiocarbamation : Reaction with ethyl chlorothioformate in anhydrous toluene at 60–80°C, with triethylamine as a base to neutralize HCl.
  • Purification : Distillation under reduced pressure (boiling point: 92°C at 0.1 mmHg) to isolate this compound (purity >98%).

Table 1: Reaction Conditions for this compound Synthesis

Parameter Value/Range
Temperature 60–80°C
Solvent Toluene
Base Triethylamine
Yield 85–92%
Purity (Post-Distillation) ≥98%

Analytical Validation of Synthesis

Gas Chromatography (GC) Analysis

The U.S. EPA’s method for this compound detection in water and soil employs capillary GC with nitrogen-phosphorous detection (NPD). Key parameters include:

  • Column : HP-5 (30 m × 0.25 mm × 0.25 µm).
  • Carrier Gas : Helium at 10 mL/min.
  • Retention Time : 5.3–5.6 minutes.

Post-synthesis, this compound is extracted using toluene and quantified against external standards. Recovery rates in spiked water samples range from 90–103%, with a method detection limit (MDL) of 0.001 ppm and a practical quantitation limit (PQL) of 0.003 ppm.

Structural Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm this compound’s structure:

  • ¹H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₃), 1.68–1.89 (m, 8H, azepane CH₂), 3.01 (q, 2H, SCH₂), 3.40 (t, 4H, azepane N-CH₂).
  • MS (ESI) : m/z 242.1 [M + Na]⁺.

Metabolic and Environmental Degradation Pathways

Sulfoxidation Metabolites

This compound undergoes hepatic oxidation to this compound sulfoxide and sulfone via cytochrome P450 enzymes. These metabolites exhibit higher inhibitory potency against human aldehyde dehydrogenase (ALDH2) than the parent compound, with sulfone showing a kᵢ of 0.15 µM⁻¹s⁻¹.

Table 2: Inhibitory Constants of this compound and Metabolites

Compound kᵢ (µM⁻¹s⁻¹)
This compound 0.02
This compound Sulfoxide 0.08
This compound Sulfone 0.15

Biodegradation via this compound Hydrolase

The enzyme this compound hydrolase from Gulosibacter molinativorax ON4ᵀ catalyzes the hydrolysis of this compound to ethanethiol and azepane-1-carboxylic acid. Structural studies reveal a cobalt-dependent active site, with mutagenesis of residues like Arg187 enhancing substrate specificity.

Industrial and Regulatory Considerations

Environmental Persistence

This compound’s water solubility (88 mg/L at 20°C) and moderate log Kₒw (2.88) contribute to its mobility in aquatic systems. Regulatory guidelines limit its concentration in drinking water to 0.03 ppm, necessitating rigorous post-application monitoring.

Synthesis Byproduct Management

Ethyl chloride and residual azepane are neutralized via alkaline scrubbing. Waste toluene is recycled through fractional distillation, achieving >99% solvent recovery.

Chemical Reactions Analysis

Types of Reactions: Molinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Catalysts: Titanium dioxide for photocatalytic degradation.

    Conditions: Varying pH levels, presence of light for photocatalysis, and controlled temperatures for hydrolysis.

Major Products Formed:

  • This compound-alcohol
  • This compound-acid
  • Hexahydro-1H-azepine-1-carbothioic acid
  • Ethanol

Scientific Research Applications

Molinate has been extensively studied for its applications in various fields:

Mechanism of Action

Molinate exerts its herbicidal effects by inhibiting the elongation of weed shoots. It is absorbed by the roots and leaves of the plants and translocated throughout the plant. This compound inhibits the synthesis of gibberellic acid, a plant hormone essential for growth, leading to stunted growth and eventual death of the weeds . Additionally, this compound acts as a cholinesterase inhibitor, affecting the nervous system of the target organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocarbamates

Thiobencarb

  • Structural Similarity : Thiobencarb (Figure 1 in ) shares the thiocarbamate backbone but differs in substituents, leading to steric hindrance.
  • Metabolic Specificity: Molinate hydrolase, critical for this compound degradation, cannot hydrolyze thiobencarb due to steric constraints, highlighting substrate specificity in bioremediation .
  • Environmental Impact : After this compound’s U.S. ban in 2008, thiobencarb became a primary rice herbicide, contributing 56% of the chronic hazard quotient in 2013 .

Vernolate and Pebulate

  • Neurotoxicity: Vernolate sulphone and this compound sulfone both inhibit acetylcholinesterase (AChE), but this compound sulfone exhibits higher potency (IC₅₀: 1–2 μM vs. vernolate’s 2 mM) .
  • Irreversibility: Unlike carbamate inhibitors (e.g., eserine), this compound sulfone causes irreversible AChE inhibition, akin to organophosphates like paraoxon .

Metabolic Pathways and Toxicity Profiles

Key Metabolic Differences

Parameter This compound Thiobencarb
Primary Detox Pathway Hydroxylation (low dose) Glutathione conjugation
Toxic Metabolite This compound sulfone Not well characterized
Species Sensitivity Rat > Human (testes) Limited data
  • Human vs. Rat Metabolism : In humans, glutathione conjugation detoxifies this compound sulfoxide (~1–5% excretion as mercapturate), whereas rats exhibit lower conjugation capacity, exacerbating sulfoxide/sulfone accumulation .

Enzyme Inhibition Potency

Compound ALDH2 Inhibition (M⁻¹s⁻¹) AChE Inhibition (IC₅₀) Esterase Inhibition
This compound 76 Weak Moderate
This compound sulfoxide 11.6 Moderate High
This compound sulfone 245 1–2 μM Highest
Thiobencarb N/A No data No data
  • ALDH2 Mechanism : this compound sulfone covalently modifies Cys302 in ALDH2, confirmed via mass spectrometry, whereas this compound lacks this reactivity .

Environmental and Toxicokinetic Behavior

Biodegradation and Persistence

  • Microbial Degradation : A defined bacterial consortium (Culture DC) mineralizes this compound optimally at 35°C, producing low-toxicity 2-oxo-molinate . Thiobencarb degradation pathways remain less characterized.
  • PBPK Modeling : this compound sulfoxide’s testicular accumulation in rats correlates with dose-dependent toxicity, validated by PBPK models . Human extrapolations suggest lower risk due to efficient sulfoxide detoxification .

Ecological Impact

  • Amphibians : this compound exposure (10–100 mg/L) disrupts Bombina orientalis embryonic development, though survival rates remain unaffected until blastula stages .
  • Historical Use : this compound accounted for 93% of chronic hazard quotient in U.S. rice fields pre-2008, far exceeding thiobencarb and propanil .

Biological Activity

Molinate is a thiocarbamate herbicide primarily used in rice paddies for the control of grass weeds. Its biological activity has been the subject of various studies, focusing on its metabolism, toxicity, and potential effects on human health and the environment.

Chemical Structure and Metabolism

This compound's chemical structure allows it to undergo various metabolic processes, resulting in several metabolites, including this compound sulfoxide and this compound sulfone. The metabolism of this compound can occur via two main pathways:

  • Hydroxylation of the ring - Predominant at lower doses, considered a detoxification route.
  • Oxidation of the thiol moiety - Leading to sulfoxidation and further oxidation to sulfone, which is associated with increased toxicity at higher doses .

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research indicates that this compound and its metabolites significantly inhibit ALDH, an enzyme crucial for metabolizing neurotransmitters like dopamine. Inhibition of ALDH can lead to the accumulation of neurotoxic metabolites such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is linked to neurotoxicity .

Table 1: Relative Potency of this compound and Its Metabolites on ALDH Inhibition

CompoundInhibition Potency
This compound SulfoneMost Potent
This compound SulfoxideModerate
This compoundLeast Potent

Developmental and Reproductive Toxicity

Studies have shown that exposure to this compound can lead to developmental neurotoxicity. For instance, pups born to this compound-treated dams exhibited functional and anatomical nervous system effects. Additionally, there were indications of reproductive toxicity across various animal studies, particularly in male rats .

Table 2: Summary of Toxicological Findings from Animal Studies

Study TypeRoute of ExposureCritical EffectsNOEL (mg/kg bw/d)LOEL (mg/kg bw/d)
90-Day Repeat Dose StudyOralReduced body weight gain20100
Developmental Neurotoxicity StudyOralReduction in startle amplitudeNot Determined1.8
Reproductive StudyOralDecreased sperm viability0.2Not Reported

Case Studies on Environmental Impact

A scenario-based exposure risk assessment indicated that higher application rates of this compound pose greater risks to aquatic organisms in paddy fields. This finding emphasizes the need for careful management practices when using this herbicide in agricultural settings .

Q & A

Basic Research Questions

Q. What are the primary environmental fate and degradation pathways of molinate in agricultural ecosystems?

this compound, a thiocarbamate herbicide, exhibits moderate persistence in soil (half-life: 5–21 days) and high water solubility, leading to mobility in aquatic systems . Microbial degradation is the dominant pathway, with Gulosibacter molinativorax ON4T identified as a key degrader via hydrolysis, producing non-toxic metabolites . Methodological approaches include:

  • Soil/water half-life assays : Measure degradation rates under controlled aerobic/anaerobic conditions.
  • Metabolite profiling : Use LC-MS to identify intermediates like keto-molinate derivatives .
  • Microbial enrichment cultures : Isolate degradative strains using this compound as the sole carbon source .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in environmental samples?

  • Liquid chromatography-mass spectrometry (LC-MS) : Validated for detecting this compound in surface water at ng/L levels, with a limit of detection (LOD) of 0.3–0.6 µg/L .
  • Gas chromatography (GC) : Suitable for volatile derivatives; however, LC-MS is preferred for polar metabolites like 4-keto-molinate .
  • UV spectrophotometry : Used for rapid screening in alginate-based bioremediation studies .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models address interspecies differences in this compound metabolism?

PBPK models for this compound integrate species-specific parameters (e.g., partition coefficients, metabolic rates) to predict tissue dosimetry. Key steps include:

  • Model calibration : Use rat in vivo data (e.g., 10–100 mg/kg oral doses) to optimize absorption constants and partition coefficients .
  • Validation : Compare simulations against experimental blood/testes concentrations in rats (±1 SD accuracy) and humans (e.g., 5.06 mg oral dose predictions within a factor of 2) .
  • Sensitivity analysis : Identify critical parameters (e.g., liver blood flow rate, Km for sulfoxidation) influencing this compound sulfoxide formation .

Q. What experimental strategies resolve contradictions in this compound’s reported teratogenic effects?

Conflicting teratogenicity data (e.g., positive in some rodent studies vs. negative in others) require:

  • Dose-response replication : Use standardized protocols (e.g., OECD Guidelines 414) across multiple model organisms (rats, zebrafish) .
  • Mechanistic studies : Test this compound sulfoxide’s inhibitory effects on aldehyde dehydrogenase (ALDH2) via mass spectrometry-based protein adduct analysis .
  • Epigenetic profiling : Assess DNA methylation changes in embryos exposed to this compound at varying thresholds .

Q. How can structure-guided enzyme engineering enhance this compound hydrolase activity for broader thiocarbamate degradation?

  • Crystallography : Resolve enzyme structures (e.g., this compound hydrolase at 2.27 Å) to identify catalytic residues (e.g., Arg187) .
  • Site-directed mutagenesis : Engineer mutants (e.g., Arg187Ala) to expand substrate specificity toward bulkier thiocarbamates like thiobencarb .
  • Activity assays : Measure hydrolytic efficiency (kcat/Km) against this compound analogs under varying pH/temperature conditions .

Q. What statistical approaches are optimal for analyzing spatial-temporal this compound contamination in watersheds?

  • Multivariate regression : Correlate this compound concentrations in irrigation water (e.g., Sacramento River Watershed) with rice planting cycles and rainfall patterns .
  • Geospatial modeling : Use GIS tools to map contamination hotspots and predict groundwater leaching risks .
  • Time-series analysis : Apply autoregressive models to assess persistence of 4-keto-molinate in aquatic systems .

Q. Methodological Best Practices

  • Data reproducibility : For PBPK models, document all parameter sources (e.g., in vitro metabolic rates, tissue:blood PCs) in supplemental materials .
  • Conflict resolution : Use systematic reviews (PRISMA guidelines) to synthesize fragmented toxicological data .
  • Ethical compliance : Adhere to OECD/EPA guidelines for in vivo studies, ensuring humane endpoints and minimal sample sizes .

Properties

IUPAC Name

S-ethyl azepane-1-carbothioate
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InChI

InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3
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InChI Key

DEDOPGXGGQYYMW-UHFFFAOYSA-N
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Canonical SMILES

CCSC(=O)N1CCCCCC1
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Molecular Formula

C9H17NOS
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DSSTOX Substance ID

DTXSID6024206
Record name Molinate
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Molecular Weight

187.30 g/mol
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Physical Description

Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB]
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Boiling Point

136.5 °C @ 10 mm Hg
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Flash Point

139 °C (OC)
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Solubility

Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C
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Density

1.063 g/ml @ 20 °C
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Vapor Pressure

0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C
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Color/Form

Clear liquid, Amber liquid

CAS No.

2212-67-1
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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